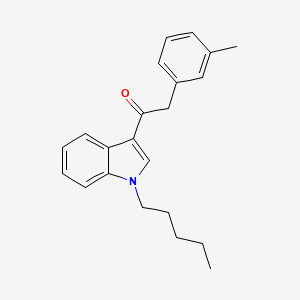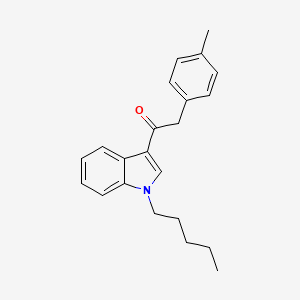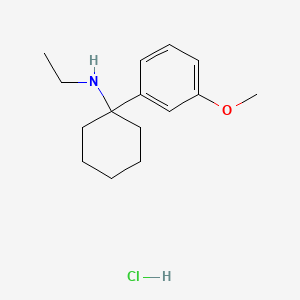
3-甲氧基-PCP(盐酸盐)
科学研究应用
3-甲氧基 PCE(盐酸盐)有几个科学研究应用:
化学: 用作质谱和色谱分析化学中的参考标准.
生物学: 研究其对 NMDA 受体的作用及其在神经药理学中的潜在用途.
工业: 用于开发新型解离性麻醉剂和相关化合物.
作用机制
3-甲氧基 PCE(盐酸盐)的主要作用机制涉及 NMDA 受体的拮抗 . 通过结合到 NMDA 受体的 PCP 位点,该化合物抑制了受体的活性,导致解离和麻醉作用。 此外,它还对其他受体(包括多巴胺转运体、5-羟色胺转运体和西格玛受体)具有亲和力,这可能有助于其整体药理学特征 .
类似化合物:
- 苯环己哌啶(PCP)
- 依替环己哌啶(PCE)
- 3-甲氧基苯环己哌啶(3-MeO-PCP)
- 4-甲氧基苯环己哌啶(4-MeO-PCP)
比较: 3-甲氧基 PCE(盐酸盐)因其独特的取代模式而独一无二,与其他芳基环己胺相比,它具有独特的药理学特性 . 虽然它在 NMDA 受体拮抗方面与 PCP 和 PCE 相似,但其甲氧基取代提供了不同的受体结合谱和效力 .
生化分析
Biochemical Properties
3-Methoxy pce (hydrochloride) has significant affinity for the PCP site of the NMDA receptor (NMDAR) . It has K i values of 61 nM for the NMDAR, 743 nM for the dopamine transporter, 2097 nM for the histamine H2 receptor, 964 nM for the alpha-2A adrenergic receptor, 115 nM for the serotonin transporter, 4519 nM for the σ 1 receptor, and 525 nM for the σ 2 receptor . The nature of these interactions involves binding to these receptors and transporters, influencing their activity.
Cellular Effects
The cellular effects of 3-Methoxy pce (hydrochloride) are primarily due to its action as an NMDA receptor antagonist By blocking the activity of NMDA receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Methoxy pce (hydrochloride) involves its binding to the PCP site of the NMDA receptor, acting as an antagonist . This binding inhibits the activity of the NMDA receptor, leading to changes in cell signaling, gene expression, and cellular metabolism .
准备方法
合成路线和反应条件: 3-甲氧基 PCE(盐酸盐)的合成涉及在受控条件下将 3-甲氧基苯基环己酮与乙胺反应 . 该反应通常需要乙醇或甲醇等溶剂,并在回流条件下进行,以确保反应完全进行。然后通过重结晶纯化产物。
工业生产方法: 3-甲氧基 PCE(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和试剂,反应在大型反应器中进行。 最终产物使用工业级色谱和结晶技术进行纯化 .
化学反应分析
反应类型: 3-甲氧基 PCE(盐酸盐)会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以用还原剂(如氢化铝锂)进行。
取代: 甲氧基可以用适当的试剂替换其他官能团。
常用试剂和条件:
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水醚中的氢化铝锂。
取代: 将甲氧基转化为卤化物的卤化剂,如亚硫酰氯。
主要生成产物:
氧化: 生成相应的酮或羧酸。
还原: 生成相应的醇。
取代: 形成卤代衍生物.
相似化合物的比较
- Phencyclidine (PCP)
- Eticyclidine (PCE)
- 3-Methoxyphencyclidine (3-MeO-PCP)
- 4-Methoxyphencyclidine (4-MeO-PCP)
Comparison: 3-Methoxy PCE (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other arylcyclohexylamines . While it shares similarities with PCP and PCE in terms of NMDA receptor antagonism, its methoxy substitution provides a different receptor binding profile and potency .
属性
IUPAC Name |
N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBVSMBVWPDJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797121-52-8 | |
| Record name | N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797121528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG3XMV97LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594068.png)
![4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid](/img/structure/B594069.png)
![3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B594070.png)
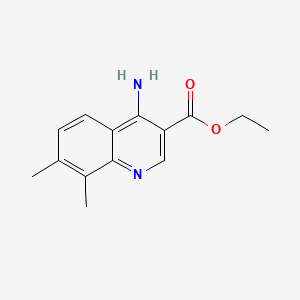
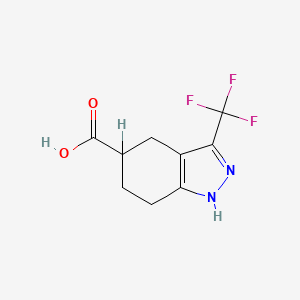
![[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594076.png)
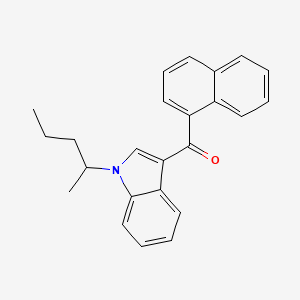
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)
![[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594081.png)
![[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594084.png)
![[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594085.png)
![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)
